molecular formula C14H18N2O3 B14979570 N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pentanamide

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pentanamide

Cat. No.: B14979570
M. Wt: 262.30 g/mol
InChI Key: LDPXJPNUIDQJIP-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pentanamide is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a pentanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pentanamide typically involves the condensation of 2-amino-3-methylbenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include steps such as solvent extraction, distillation, and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: Another benzoxazine derivative with potential biological activity.

    4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: A glucoside derivative with distinct chemical properties.

Uniqueness

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pentanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzoxazine ring with a pentanamide moiety sets it apart from other similar compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)pentanamide

InChI

InChI=1S/C14H18N2O3/c1-3-4-5-13(17)15-10-6-7-12-11(8-10)16-14(18)9(2)19-12/h6-9H,3-5H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

LDPXJPNUIDQJIP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)OC(C(=O)N2)C

Origin of Product

United States

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